Heptaplatin Sunpla
Übersicht
Beschreibung
Heptaplatin Sunpla is a new platinum derivative with anticancer activity against various cancer cell lines, including cisplatin-resistant cancer cell lines . It has been reported to have a response rate of 17% as a single agent, and tolerable toxicity in the treatment of advanced gastric cancer .
Synthesis Analysis
Heptaplatin is a cisplatin derivative . A phase IIb trial using heptaplatin resulted in a 34% response rate with mild nephrotoxicity . A randomized phase III trial of heptaplatin plus 5-FU was conducted, compared with cisplatin plus 5-FU in patients with advanced gastric cancer .
Molecular Structure Analysis
The chemical formula of Heptaplatin Sunpla is C11H20N2O6Pt . The exact mass is 471.10 and the molecular weight is 471.370 .
Chemical Reactions Analysis
Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines have been investigated in connection with metallothionein (MT). Cytotoxicity was determined by an MTT assay. MT mRNA was determined by RT-PCR assay .
Physical And Chemical Properties Analysis
Heptaplatin Sunpla’s structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Treatment
Heptaplatin, also known as Sunpla, is a platinum derivative that has shown anticancer activity against various cancer cell lines, including those resistant to cisplatin .
Summary of the Application
Heptaplatin has been developed by the Sunkyong Industry Research Center (SK Chemicals, Kyungki-Do) in South Korea under the name SKI 2053 R . It entered clinical trials in 1990 and was approved by the Korean Food and Drug Administration in 1999 for the treatment of gastric cancer . It has shown greater antitumor activity against a number of human cancer cell lines including gastric cancer and a lower nephrotoxicity .
Results or Outcomes
Heptaplatin has shown to be effective against cisplatin-resistant cancer cell lines . In addition, it has been found to be effective against cisplatin-resistant L1210 leukemia cells .
Application in Head and Neck Tumors
Heptaplatin is being researched for its potential use in the treatment of head and neck tumors .
Summary of the Application
Head and neck cancers are a group of biologically similar cancers originating from the upper aerodigestive tract, including the lip, oral cavity, nasal cavity, paranasal sinuses, pharynx, and larynx . Heptaplatin is being studied for its potential effectiveness in treating these types of cancers .
Results or Outcomes
Application in Lung Cancer
Heptaplatin is also being researched for its potential use in the treatment of lung cancer .
Summary of the Application
Lung cancer is a type of cancer that begins in the lungs and is one of the most common cancers worldwide . Heptaplatin is being studied for its potential effectiveness in treating this type of cancer .
Results or Outcomes
Application in Advanced Gastric Cancer
Heptaplatin has been used in combination with other drugs for the treatment of advanced gastric cancer .
Summary of the Application
Gastric cancer is a disease in which malignant cells form in the lining of the stomach. Heptaplatin has been used in combination with other drugs like Paclitaxel and 5-Fluorouracil for the treatment of advanced gastric cancer .
Methods of Application or Experimental Procedures
In a study, Heptaplatin was administered at a dose of 400 mg/m2 on day 2 along with Paclitaxel and 5-Fluorouracil . The regimen was repeated every 3 weeks .
Results or Outcomes
The overall response rate was 43.8% with a median time to disease progression of 3.93 months . The median response duration for the responding patients was 3.83 months .
Application in Combination Therapies
Heptaplatin is not used in isolation but is combined in chemotherapy protocols with a range of other drugs .
Summary of the Application
Heptaplatin is combined with other drugs like anthracyclines, alkylating agents, vinca alkaloids, antimetabolites, topoisomerase inhibitors, taxanes, and monoclonal antibodies . These combinations are used in the treatment of various types of cancers .
Results or Outcomes
Safety And Hazards
Heptaplatin showed similar effects to cisplatin when combined with 5-FU in advanced gastric cancer patients with tolerable toxicities . The major adverse events are nausea, vomiting, anorexia, and digestive tract reaction . The abnormalities of laboratory examination are leucopenia and neutropenia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum(2+);propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);/q;;+2/p-2/t6-,7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKGUZINMNEDK-GPJOBVNKSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932874 | |
Record name | Platinum(2+) propanedioate--[2-(propan-2-yl)-1,3-dioxolane-4,5-diyl]dimethanamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eptaplatin | |
CAS RN |
146665-77-2 | |
Record name | Eptaplatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146665-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum(2+) propanedioate--[2-(propan-2-yl)-1,3-dioxolane-4,5-diyl]dimethanamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTAPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1352HON1DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.